Superior Cross-Linking Efficiency in Fibrin Gels Compared to Alternative Substrates
In a direct, head-to-head comparison of factor XIIIa-mediated cross-linking efficiency, a bi-domain peptide containing the α2-plasmin inhibitor substrate sequence NQEQVSP (dLNQEQVSPLRGD-NH2) demonstrated substantially higher covalent incorporation into fibrin gels during coagulation than peptides based on fibrinogen or a non-biological oligolysine sequence .
| Evidence Dimension | Covalent incorporation efficiency into fibrin clot |
|---|---|
| Target Compound Data | > 8 mol peptide / mol fibrinogen |
| Comparator Or Baseline | Fibrinogen-based substrates (dYRGDTIGEGQQHHLGG-NH2, dLRGDGAKDV-NH2) and oligolysine substrate (dLRGDKKKKG-NH2) |
| Quantified Difference | Incorporation level in excess of 8 mol/mol fibrinogen, significantly higher than the baseline incorporation of comparator substrates |
| Conditions | In vitro coagulation of fibrin gels; peptides were bi-domain constructs with a factor XIIIa substrate domain and an RGD bioactive domain. |
Why This Matters
This quantitative difference in incorporation efficiency directly impacts the functional density of conjugated bioactive molecules, making NQEQVSP the superior choice for applications requiring a high degree of fibrin modification.
- [1] Schense JC, et al. Cross-linking exogenous bifunctional peptides into fibrin gels with factor XIIIa. Bioconjug Chem. 1999 Jan-Feb;10(1):75-81. View Source
